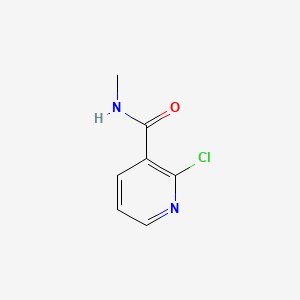
2-Chloro-N-methylnicotinamide
Cat. No. B1601448
Key on ui cas rn:
52943-20-1
M. Wt: 170.59 g/mol
InChI Key: AVRKRDJKETWGRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06297375B1
Procedure details


To a mixture of 63.0 g (0.40 mol) 6-chloronicotinic acid and 37.7 ml (0.52 mol) thionylchloride was added 340 ml toluene and 0.92 ml (12.0 mmol) DMF. The brown suspension was heated to 95° C. and stirred at 95° C. for 1.5 h. The solvent was subsequently removed and the residue treated with 340 ml CH2Cl2. This solution was cooled to 2° C. and treated with 81.0 g (1.2 mol) methylaminhydrochloride. To the so formed brown suspension was added at −2° C. to −6° C. dropwise over 75 min. 167.5 ml (1.2 mol) NEt3 (the reaction was finished after further 30 min.). The reaction mixture was poured onto 400 ml brine and 100 ml sat. aqueous sodium carbonate and extracted. The aqueous phase was extracted with total 2.4 l CH2Cl2. The organic phases were washed with 400 ml sat. aqueous sodium carbonate and 400 ml brine, combined, dried over MgSO4. The solvent was removed under reduced pressure to give 67.5 g (98.9%) product as brown crystals, m.p. 147.5-148.0° C.





Name
brine
Quantity
400 mL
Type
solvent
Reaction Step Four

Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][N:3]=1.S(Cl)(Cl)=O.[ClH:15].CN.CC[N:20]([CH2:23]C)CC.C(=O)([O-])[O-].[Na+].[Na+]>[Cl-].[Na+].O.CN(C=O)C.C1(C)C=CC=CC=1>[Cl:15][C:4]1[N:3]=[CH:2][CH:10]=[CH:9][C:5]=1[C:6]([NH:20][CH3:23])=[O:7] |f:2.3,5.6.7,8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
63 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=C(C(=O)O)C=C1
|
|
Name
|
|
|
Quantity
|
37.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
81 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CN
|
Step Three
|
Name
|
|
|
Quantity
|
167.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCN(CC)CC
|
Step Four
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
brine
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
[Cl-].[Na+].O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
95 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at 95° C. for 1.5 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was subsequently removed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue treated with 340 ml CH2Cl2
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
This solution was cooled to 2° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the so formed brown suspension was added at −2° C. to −6° C. dropwise over 75 min
|
|
Duration
|
75 min
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was extracted with total 2.4 l CH2Cl2
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phases were washed with 400 ml sat. aqueous sodium carbonate and 400 ml brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C(=O)NC)C=CC=N1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 67.5 g | |
| YIELD: PERCENTYIELD | 98.9% | |
| YIELD: CALCULATEDPERCENTYIELD | 98.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

